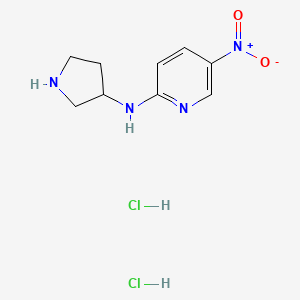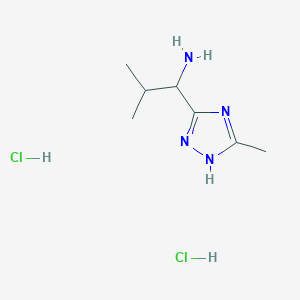
N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide
Overview
Description
N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazine derivative that has been synthesized using several methods.
Scientific Research Applications
Synthesis and Structural Analysis
- Novel compounds involving pyridazine derivatives, including those similar to N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide, were synthesized and characterized. These compounds were analyzed for their structural properties through elemental and spectral analyses (Gaby et al., 2003).
Chemical Reactions and Interactions
- Research on the ring-opening reactions of related compounds with cyclic secondary amines, including piperidine, demonstrated complex chemical behaviors and outcomes. These findings have implications for the synthesis and applications of N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide (Šafár̆ et al., 2000).
Molecular Conformation and Bonding
- A study explored the protonation sites and hydrogen bonding in mono-hydrobromide salts of related compounds. This research offers insights into the molecular structure and interaction of N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide (Böck et al., 2021).
Pharmaceutical Applications
- Some derivatives of pyridazine, similar to the compound , have been evaluated for potential pharmaceutical applications, such as antihistaminic activity and eosinophil infiltration inhibition (Gyoten et al., 2003).
Material Science and Corrosion Inhibition
- Pyridazine derivatives have been investigated for their potential in material science, particularly in the corrosion inhibition of mild steel. This suggests possible applications for N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide in protective coatings or industrial processes (Olasunkanmi et al., 2018).
Catalysis and Synthesis
- The compound has been implicated in research on catalysis and synthesis, particularly in iron-catalyzed reactions involving cyclic amines. This research could inform the use of N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide in catalytic processes (Wei et al., 2020).
Optical Properties
- Studies have also focused on the optical properties of related compounds, particularly in relation to their structure and environmental responsiveness. Such research could be relevant to the use of N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide in optical applications or sensors (Palion-Gazda et al., 2019).
properties
IUPAC Name |
N,6-dimethyl-N-piperidin-4-ylpyridazin-3-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.BrH/c1-9-3-4-11(14-13-9)15(2)10-5-7-12-8-6-10;/h3-4,10,12H,5-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVNIVXZUMPOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N(C)C2CCNCC2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride](/img/structure/B1423013.png)







![Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride](/img/structure/B1423027.png)




